
ARP 101
Overview
Description
ARP 101 is a heterocyclic compound designed to inhibit asphaltene-resin-paraffin (ARP) deposits in oil production and transportation systems. These deposits form due to fluctuations in temperature, pressure, and chemical composition during oil extraction, leading to reduced pipeline efficiency and increased operational costs . This compound functions by adsorbing onto asphaltene surfaces, disrupting aggregation through interactions between its polar functional groups (e.g., -COOH) and the polar components of asphaltenes. Its efficacy is attributed to its molecular structure, which balances aromaticity, alkyl chain length, and hydrogen-bonding capacity .
Preparation Methods
The synthesis of ARP 101 involves several steps, starting with the preparation of the key intermediate, ®-N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide. This intermediate is synthesized through a series of reactions, including sulfonylation, amidation, and hydroxylation . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out at controlled temperatures . Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
ARP 101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can result in the formation of amines and alcohols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
ARP 101 is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity. The compound has an IC50 value of approximately 0.81 nM for MMP-2, demonstrating its potency as an enzyme inhibitor. The mechanism of action primarily involves the inhibition of MMP-2, an enzyme critical in the degradation of extracellular matrix components during physiological and pathological processes such as tissue remodeling and cancer metastasis .
This compound's applications span several scientific domains, including:
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in treating various conditions:
- Cancer : It has shown efficacy in inhibiting the growth of fibrosarcoma HT1080 cells in vitro, indicating potential use in cancer therapy .
- Fibrosis : The compound's ability to inhibit MMP-2 suggests it may be useful in managing fibrotic diseases by preventing excessive extracellular matrix breakdown .
Enzyme Inhibition Studies
The compound's selectivity for MMP-2 makes it an ideal candidate for studying the role of this enzyme in disease processes such as:
- Arthritis : By understanding how MMP-2 contributes to joint degradation, researchers can explore new treatments .
- Wound Healing : this compound may aid in understanding the regulation of extracellular matrix components during tissue repair processes.
Drug Development
This compound serves as a lead compound for developing new drugs targeting MMPs. Its structural characteristics can guide modifications to enhance efficacy and reduce side effects.
Case Study 1: Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibited the proliferation of fibrosarcoma cells (HT1080) with significant selectivity for MMP-2 over other metalloproteinases. This selectivity is crucial for minimizing off-target effects during treatment .
Case Study 2: Effects on Extracellular Matrix Remodeling
Research highlighted this compound's role in modulating the extracellular matrix dynamics during pathological conditions. Its inhibition of MMP-2 was shown to reduce cell migration and invasion in cancer models, suggesting potential applications in preventing metastasis .
Case Study 3: Therapeutic Potential in Fibrotic Diseases
Investigations into this compound's effects on tissue fibrosis revealed its ability to inhibit TGF-β1-induced fibrogenesis in human retinal pigment epithelial cells (ARPE19). This suggests that this compound could be a promising candidate for treating proliferative vitreoretinopathy and other fibrotic disorders .
Mechanism of Action
ARP 101 exerts its effects by selectively inhibiting MMP-2, an enzyme involved in the breakdown of extracellular matrix . The inhibition of MMP-2 by this compound leads to the suppression of various cellular processes, including cell migration, invasion, and angiogenesis . The molecular targets of this compound include the active site of MMP-2, where it binds and prevents the enzyme from interacting with its substrates . The pathways involved in the mechanism of action of this compound include the autophagy pathway, where this compound induces the formation of autophagosomes and the conversion of LC3I to LC3II .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: α-Olefins
α-Olefin C8 (Octadiene-1)
- Structure : Linear hydrocarbon with a terminal double bond.
- Efficiency : 85% inhibition efficiency in ARP deposit tests, comparable to ARP 101 .
- Mechanism : Adsorbs onto asphaltene surfaces via π-electrons in the double bond, preventing deposition. Longer alkyl chains (e.g., C8 vs. C6) enhance adsorption stability due to increased van der Waals interactions .
- Limitation : Less effective in high-polarity environments where hydrogen bonding dominates.
α-Olefin C6 (Hexadiene-1)
- Efficiency : 70% inhibition efficiency.
- Comparison : Shorter chain length reduces adsorption capacity compared to C8 and this compound .
Functional Analogs: Carboxylic Acids
Oleic Acid
- Structure : Unsaturated fatty acid with a -COOH group.
- Efficiency : 75% inhibition efficiency.
- Mechanism : Forms hydrogen bonds with asphaltene polar groups (e.g., -NH, -OH). However, steric hindrance from the bulky alkyl chain limits surface coverage .
- Comparison : Less effective than this compound due to weaker adsorption and higher susceptibility to pH changes.
Space-Constrained Phosphorylated Alkylphenol
- Structure: Phenolic compound with phosphate and alkyl groups.
- Efficiency : ~80% inhibition efficiency.
- Mechanism : Combines hydrogen bonding (via -OH) and electrostatic interactions (via phosphate). Outperforms oleic acid but requires synthetic modification for stability .
Functionally Dissimilar Compounds: Alkylaromatic Hydrocarbons
Alkylaromatic X
- Structure : Aromatic ring with branched alkyl chains.
- Efficiency : 60% inhibition efficiency.
- Mechanism : Relies on π-π stacking with asphaltene aromatic cores. Poor performance in high-resin oils due to competition with natural surfactants .
- Comparison : Significantly less effective than this compound, highlighting the importance of polar functional groups.
Research Findings and Mechanistic Insights
- Functional Group Impact: Compounds with -COOH (e.g., this compound, oleic acid) outperform non-polar analogs due to hydrogen bonding with asphaltenes. However, adsorption-driven inhibitors (e.g., α-olefins) excel in non-polar media .
- Chain Length and Adsorption : Longer alkyl chains (C8 vs. C6) improve adsorption stability but reduce solubility in aqueous phases. This compound balances this via heterocyclic rigidity .
- Economic Viability: Pure solvents (e.g., toluene) are impractical for industrial use, making this compound and similar additives cost-effective alternatives for continuous pipeline protection .
Biological Activity
ARP 101, also known as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its significant biological activities, particularly in cancer research and tissue remodeling processes. This article delves into the compound's mechanisms of action, selectivity, and potential therapeutic applications, supported by empirical data and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically identified as (R)-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide.
- CAS Number : 849773-63-3
- Molecular Formula : C20H26N2O5S
- Purity : ≥99% .
This compound exhibits a potent inhibitory effect on MMP-2, with an IC50 value of 0.81 nM , demonstrating approximately 600-fold selectivity over MMP-1 (IC50 = 486 nM) and about 100-fold selectivity over MMP-9 . MMP-2 plays a crucial role in the degradation of the extracellular matrix, influencing various physiological and pathological processes including:
- Embryonic Development
- Tissue Remodeling
- Cancer Metastasis
The selective inhibition of MMP-2 by this compound can mitigate the adverse effects associated with excessive matrix degradation, particularly in cancerous tissues.
In Vitro Studies
- Cell Growth Inhibition :
- Regulation of Autophagy :
Case Studies
A study conducted on the effects of this compound on cell migration revealed that it effectively attenuated the migratory effects induced by miR-155, highlighting its potential role in modulating cellular responses linked to metastasis .
Comparative Efficacy Table
Compound | Target Enzyme | IC50 (nM) | Selectivity (MMP-2/MMP-1) | Notes |
---|---|---|---|---|
This compound | MMP-2 | 0.81 | ~600-fold | Potent inhibitor |
Prinomastat | MMPs | ~2000 | N/A | Less selective |
CGS 27023A | MMPs | ~2000 | N/A | Less effective |
Clinical Implications
The selective inhibition of MMP-2 by this compound positions it as a promising candidate for therapeutic strategies aimed at diseases characterized by abnormal extracellular matrix remodeling, such as:
- Cancer Therapy : By inhibiting tumor growth and metastasis.
- Fibrosis Management : Targeting conditions where excessive matrix degradation occurs.
Q & A
Basic Research Questions
Q. What foundational principles govern ARP 101’s role in network communication, and how can researchers experimentally validate its efficiency?
this compound operates by resolving IP-to-MAC address mappings through broadcast queries and caching mechanisms. To validate its efficiency, researchers can design controlled experiments using network simulators (e.g., NS-3) to measure latency under varying traffic loads. Key metrics include cache-hit ratios and broadcast packet frequency. Standard methodologies involve isolating variables like subnet size and collision domains .
Q. What are standard methodologies for collecting and analyzing this compound traffic data in experimental setups?
Data collection requires packet capture tools (e.g., Wireshark) to log ARP request/response cycles. Analysis involves statistical evaluation of broadcast storm frequency and cache update intervals. Researchers should adhere to the metric system for measurements (e.g., milliseconds for latency) and report numerical precision aligned with instrumentation limits (e.g., ±0.1 ms for high-resolution timers) .
Q. How can researchers ensure reproducibility in this compound studies across heterogeneous network environments?
Reproducibility demands transparent documentation of network topologies, hardware specifications, and software configurations. Use version-controlled scripts for traffic generation and share raw datasets in standardized formats (e.g., CSV). Reference frameworks like FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
Advanced Research Questions
Q. How can contradictory findings in this compound studies—such as broadcast storm mitigation efficacy—be systematically resolved?
Contradictions often arise from differences in network scale or protocol implementations. Researchers should employ comparative analysis frameworks, such as:
Q. What advanced methodologies detect and mitigate this compound spoofing attacks in academic research?
Detection methods include machine learning models trained on anomaly patterns (e.g., irregular MAC-IP pairings) and cryptographic solutions like ARPsec. Mitigation strategies should be tested in dual environments:
- Controlled Lab: Inject spoofed packets using tools like Ettercap.
- Real-World Testbeds: Deploy on university networks with IRB approval for ethical data handling . Validate results through peer review and replication studies, emphasizing false-positive/negative rates .
Q. How can researchers design longitudinal studies to evaluate this compound’s scalability in emerging technologies (e.g., IoT)?
Longitudinal studies require iterative testing across device densities (e.g., 100 vs. 1,000 nodes). Use modular experimental designs with adjustable parameters (e.g., ARP cache timeout intervals). Publish datasets with timestamps and environmental variables (e.g., interference levels) to support meta-analyses .
Q. Methodological Best Practices
- Data Validation: Cross-verify ARP tables against switch MAC databases to identify discrepancies. Use checksums for data integrity .
- Ethical Considerations: Anonymize MAC/IP addresses in published datasets to protect participant privacy .
- Peer Review: Structure manuscripts with clear Introduction-Methods-Results-Discussion (IMRaD) sections, emphasizing statistical rigor and limitations .
Properties
IUPAC Name |
(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZVIWCMGVHGV-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461471 | |
Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849773-64-4 | |
Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARP 101 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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